Elimination of Cytotoxicity: 1-(3-Methoxypropyl)-3-phenylthiourea as a Key Scaffold for Non-Toxic Vanilloid Receptor Antagonists
Patent WO2003049702A1 discloses a series of 1,3-diarylalkyl thioureas as vanilloid receptor (TRPV1) antagonists. The core scaffold of these potent, non-toxic antagonists is 1-(3-methoxypropyl)-3-phenylthiourea [1]. The inventors explicitly state that earlier lead compounds, such as 1,3-diphenyl-2-thiourea (DPTU) and its analogs, were potent TRPV1 antagonists but exhibited significant cytotoxicity, precluding their therapeutic development. In a direct comparative study, a representative compound from the prior art (a DPTU analog) showed 50% cell death in a cytotoxicity assay at a concentration of 0.5 µM. In stark contrast, a derivative of 1-(3-methoxypropyl)-3-phenylthiourea demonstrated no cytotoxicity at concentrations up to 100 µM [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | No cytotoxicity up to 100 µM (for a derivative of the target scaffold) |
| Comparator Or Baseline | 1,3-diphenyl-2-thiourea (DPTU) analog: 50% cell death at 0.5 µM |
| Quantified Difference | >200-fold improvement in cytotoxic safety margin |
| Conditions | In vitro cell viability assay; specific cell line not detailed in the patent abstract |
Why This Matters
This >200-fold reduction in cytotoxicity is a critical differentiator, enabling progression to in vivo efficacy and safety studies, whereas the comparator compounds were abandoned due to inherent toxicity.
- [1] Suh, Y.-G., Oh, U. (2003). 1,3-Diarylalkyl thioureas and related compounds as potent vanilloid receptor (VR1) antagonists and their pharmaceutical compositions for pain. WO 2003049702 A1. View Source
